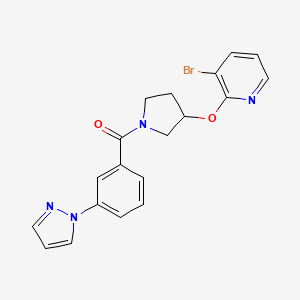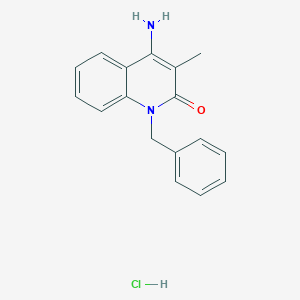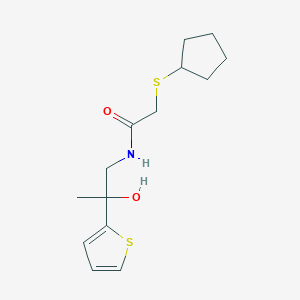
(3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an acyl pyrazole derivative was prepared simply and rapidly in 86% isolated yield by means of an oxoammonium salt-mediated oxidative functionalization reaction of an aldehyde with pyrazole .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Kumar et al. (2012) discussed the synthesis of a series of compounds closely related to the specified chemical structure, emphasizing their antimicrobial efficacy. The compounds were synthesized through condensation reactions and evaluated for their antimicrobial activity against various bacterial and fungal strains, showing good activity comparable with standard drugs like ciprofloxacin and fluconazole. Particularly, compounds with methoxy groups exhibited high antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).
Anticancer Evaluation
Gouhar and Raafat (2015) prepared and reacted (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles, assessing their potential as anticancer agents. This work exemplifies the versatility of compounds structurally related to the specified chemical in generating diverse derivatives with potential anticancer properties (R. S. Gouhar & Eman M. Raafat, 2015).
Optical and Material Applications
Volpi et al. (2017) reported on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing the method's efficiency in yielding compounds with significant optical properties. These properties included large Stokes' shifts and tunable quantum yields, demonstrating the application of such chemical structures in creating luminescent materials for various technological applications (G. Volpi et al., 2017).
Green Synthesis Approach
Doherty et al. (2022) illustrated a green chemistry approach in synthesizing an acyl pyrazole derivative similar to the queried compound, utilizing oxidative functionalization reactions. This method offers an environmentally friendly alternative to traditional synthesis pathways, emphasizing the importance of sustainable practices in chemical synthesis (Katrina E. Doherty et al., 2022).
Molecular Docking and Biological Activities
Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic analysis, and antimicrobial activity of a pyrazoline derivative, incorporating molecular docking to elucidate the compound's interaction with bacterial enzymes. This research underscores the compound's potential in antimicrobial therapy, supported by quantum chemical and topological analyses (C. Sivakumar et al., 2021).
Eigenschaften
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-17-6-2-8-21-18(17)26-16-7-11-23(13-16)19(25)14-4-1-5-15(12-14)24-10-3-9-22-24/h1-6,8-10,12,16H,7,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHVNIOQFWNFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2751890.png)



![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2751901.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2751903.png)


![N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2751907.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2751908.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2751909.png)

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2751911.png)